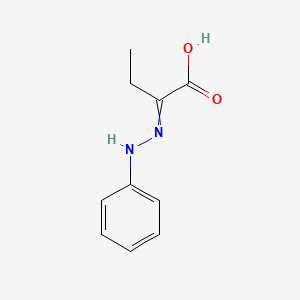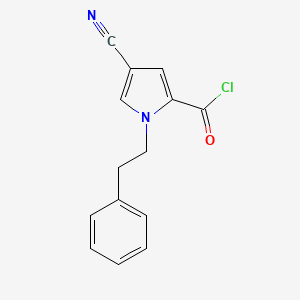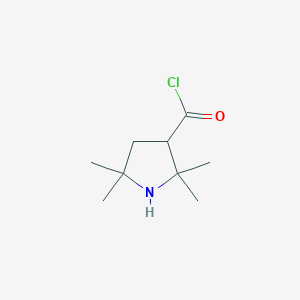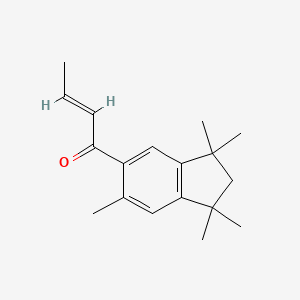![molecular formula C10H16O2 B14472991 3-Ethyl-2-oxaspiro[4.4]nonan-1-one CAS No. 65757-11-1](/img/structure/B14472991.png)
3-Ethyl-2-oxaspiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-oxaspiro[44]nonan-1-one is a chemical compound with the molecular formula C10H16O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxaspiro[4.4]nonan-1-one typically involves the reaction of ethyl ketones with cyclic ethers under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the ethyl ketone reacts with a cyclic ether in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-oxaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halides (e.g., NaCl), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Ethyl-2-oxaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-oxaspiro[4.4]nonan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique spiro structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oxaspiro[4.4]nonan-3-one
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 2-Oxaspiro[4.4]nonan-1-one
Uniqueness
3-Ethyl-2-oxaspiro[4.4]nonan-1-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct interactions with biological targets.
Propriétés
Numéro CAS |
65757-11-1 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-ethyl-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-8-7-10(9(11)12-8)5-3-4-6-10/h8H,2-7H2,1H3 |
Clé InChI |
CDDCQHGDBLKBQD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2(CCCC2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)
![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)

![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)




![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)
